O-acetylserine
Overview
Description
O-acetylserine is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂OC(O)CH₃. It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants. This compound is biosynthesized by the acetylation of serine by the enzyme serine transacetylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-acetylserine is synthesized by the enzyme serine acetyltransferase, which transfers an acetyl group from acetyl-CoA to serine . This reaction can be represented as: [ \text{Serine} + \text{Acetyl-CoA} \rightarrow \text{this compound} + \text{CoA} ]
Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically modified microorganisms that overexpress serine acetyltransferase. These microorganisms are engineered to be resistant to feedback inhibition by cysteine, allowing for higher yields of this compound .
Chemical Reactions Analysis
Types of Reactions: O-acetylserine undergoes several types of chemical reactions, including:
Substitution Reactions: The enzyme this compound (thiol)-lyase catalyzes the substitution of the acetoxy group with a sulfide group to form cysteine.
Hydrolysis: this compound can be hydrolyzed to serine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions:
Sulfide Sources: Used in the enzymatic conversion of this compound to cysteine.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Major Products:
Cysteine: Formed by the substitution reaction with sulfide.
Serine and Acetic Acid: Formed by hydrolysis.
Scientific Research Applications
O-acetylserine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cysteine and other sulfur-containing compounds.
Biology: Plays a crucial role in the sulfur assimilation pathway in plants and bacteria.
Medicine: Investigated for its potential role in modulating cysteine levels in various metabolic disorders.
Industry: Used in the production of sulfur-containing amino acids and related compounds.
Mechanism of Action
O-acetylserine exerts its effects primarily through its role as an intermediate in cysteine biosynthesis. The enzyme this compound (thiol)-lyase catalyzes the conversion of this compound to cysteine by replacing the acetoxy group with a sulfide group . This reaction is crucial for maintaining sulfur homeostasis in cells.
Comparison with Similar Compounds
Serine: The precursor of O-acetylserine.
Cysteine: The product of the enzymatic conversion of this compound.
S-adenosylmethionine: Another sulfur-containing compound involved in methylation reactions.
Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of cysteine. Unlike serine, which is a common amino acid, this compound specifically participates in sulfur assimilation pathways. Compared to cysteine, this compound is an intermediate rather than a final product, making it a crucial regulatory point in the pathway .
Properties
IUPAC Name |
3-acetyloxy-2-aminopropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPDPZARILFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863475 | |
Record name | O-Acetyl-DL-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4985-36-8, 89417-53-8, 5147-00-2 | |
Record name | O-Acetylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC408393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC226230 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-16549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Acetyl-DL-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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